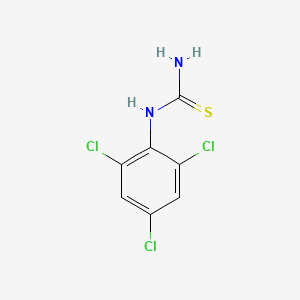

1-(2,4,6-Trichlorophenyl)-2-thiourea

Description

Overview of Thiourea (B124793) Derivatives in Chemical Sciences

Thiourea derivatives are organic compounds that share a common functional group, the thiourea moiety [SC(NHR)(NHR')]. researchgate.net They are analogs of ureas where the oxygen atom is replaced by a sulfur atom, a substitution that results in significantly different chemical properties. This class of compounds has been a cornerstone in the development of various chemical entities due to the reactivity and bonding capabilities of the thiourea core. nih.gov

The fundamental structure of thiourea is SC(NH₂)₂, a planar molecule. wikipedia.org The properties of thioureas are heavily influenced by their ability to exist in two tautomeric forms: the thione form (predominant) and the thiol form, also known as isothiourea. wikipedia.orgresearchgate.net This equilibrium is a key aspect of their reactivity. researchgate.net

The thione form contains a carbon-sulfur double bond (C=S), while the thiol form features a carbon-nitrogen double bond and a carbon-sulfur single bond with a proton on the sulfur atom (C-SH). wikipedia.orgresearchgate.net This tautomerism allows thioureas to act as versatile building blocks in the synthesis of various heterocyclic compounds. wikipedia.org

Table 1: Comparison of Urea and Thiourea

| Property | Urea | Thiourea |

|---|---|---|

| Chemical Formula | CO(NH₂)₂ | SC(NH₂)₂ |

| Core Atom | Oxygen | Sulfur |

| Reactivity | Differs significantly from thiourea | Highly reactive; used in synthesis of heterocycles, thiols, and as a source of sulfide (B99878). wikipedia.org |

| Tautomerism | Amide-imidic acid tautomerism | Thione-thiol tautomerism. wikipedia.org |

Substituted thioureas, where one or more hydrogen atoms on the nitrogen are replaced by other groups (alkyl, aryl, etc.), are of immense importance. researchgate.netorganic-chemistry.org In organic synthesis, they are crucial intermediates for creating diverse heterocyclic systems like pyrimidines and aminothiazoles. wikipedia.org Many pharmaceuticals, including thiobarbituric acid, are prepared using thiourea derivatives. wikipedia.org

In medicinal chemistry, the thiourea scaffold is recognized as a "privileged structure" due to its ability to form stable hydrogen bonds with biological targets like enzymes and proteins. nih.govbohrium.com This has led to the development of a wide array of thiourea-containing compounds with diverse pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, and antitumor effects. nih.govbiointerfaceresearch.commdpi.com

Contextualizing 1-(2,4,6-Trichlorophenyl)-2-thiourea within Chlorophenyl-Substituted Thioureas

The subject of this article, this compound, is a member of the aryl-substituted thiourea family, specifically a chlorophenyl-substituted derivative. The introduction of a phenyl ring, and particularly a halogenated one, significantly modulates the compound's properties. Aryl substituents can enhance hydrophobicity and introduce π-π stacking interactions, which can be crucial for binding to biological targets. biointerfaceresearch.com

The incorporation of halogen atoms (F, Cl, Br, I) into the structure of thiourea derivatives is a widely used strategy in medicinal chemistry. eurekaselect.com Halogenation can profoundly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Halogen-substituted thioureas are well-documented to possess potent antimicrobial, antiviral, and anticancer properties. eurekaselect.com Theoretical studies have shown that halogen substituents affect crystal packing and the nature of intermolecular interactions, which can be critical for a drug's interaction with its target. acs.org The use of thiourea as a mediator in the halogenation of other organic molecules, such as alcohols, further highlights the interplay between thioureas and halogens in organic synthesis. researchgate.netorganic-chemistry.orgnih.gov

The 2,4,6-trichlorophenyl group imparts distinct steric and electronic characteristics to the thiourea molecule. These features are critical in defining its chemical reactivity and potential biological activity.

| Electronic | Chlorine is a highly electronegative atom. The cumulative inductive effect of three chlorine atoms strongly withdraws electron density from the phenyl ring. | This makes the aromatic ring electron-deficient, which in turn influences the electron density on the adjacent nitrogen atom and the entire thiourea backbone. This can affect hydrogen bonding capability and reactivity. mdpi.com |

The combination of these effects can enhance the stability of certain molecular conformations and influence how the molecule interacts with other chemical species or biological receptors. rsc.orgmdpi.com

Research Trajectories and Future Outlook for the Compound

Research involving this compound and its close analogs is primarily directed by its structural features. Studies have already utilized this scaffold in the synthesis of more complex heterocyclic systems. For example, a derivative, 1-{4-[(4-amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)thiourea, has been synthesized and evaluated for its antifungal and larvicidal activities. nih.gov

Future research trajectories for this compound are likely to include:

Synthesis of Novel Derivatives: Using the thiourea group as a reactive handle to synthesize new heterocyclic compounds with potential pharmacological applications.

Biological Screening: Broader screening of the compound for various biological activities, particularly as an anticancer, antimicrobial, or enzyme-inhibiting agent, given the known properties of halogenated thioureas. eurekaselect.com

Coordination Chemistry: Investigating its ability to act as a ligand for various metal ions, potentially leading to new catalysts or materials with interesting electronic properties.

Structural Studies: Detailed crystallographic and computational analysis to better understand how the unique steric and electronic factors of the 2,4,6-trichlorophenyl group dictate its solid-state structure and intermolecular interactions.

The unique substitution pattern of this compound makes it a valuable platform for exploring structure-activity relationships and developing new functional molecules.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,4,6-trichlorophenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3N2S/c8-3-1-4(9)6(5(10)2-3)12-7(11)13/h1-2H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUSZPZPGZMEXLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NC(=S)N)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369678 | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31118-87-3 | |

| Record name | 31118-87-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201920 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2,4,6-Trichlorophenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Transformations

Contemporary Synthesis Protocols for 1-(2,4,6-Trichlorophenyl)-2-thiourea

The synthesis of this compound is primarily achieved through well-established pathways common for N-aryl thiourea (B124793) derivatives. These methods prioritize efficiency and the availability of starting materials.

Isothiocyanate-Mediated Coupling Reactions

The most prevalent and direct method for the synthesis of N-substituted thioureas involves the reaction of an appropriate isothiocyanate with an amine. In the case of this compound, the key intermediate is 2,4,6-trichlorophenyl isothiocyanate. ontosight.ai This intermediate is typically synthesized from 2,4,6-trichloroaniline (B165571) through a reaction with thiophosgene (B130339) (CSCl₂) in the presence of a base. ontosight.ai

Once the 2,4,6-trichlorophenyl isothiocyanate is obtained, it is subsequently reacted with a source of ammonia (B1221849) to yield the target compound, this compound. This nucleophilic addition of ammonia to the electrophilic carbon of the isothiocyanate group is a high-yielding and straightforward reaction.

The versatility of this isothiocyanate intermediate is demonstrated in the synthesis of more complex derivatives. For instance, it can be coupled with various primary or secondary amines to create a diverse library of N,N'-disubstituted thioureas. A documented example includes the reaction of 2,4,6-trichlorophenyl isothiocyanate with a complex phenyl-triazole amine to form a biologically relevant thiourea derivative, highlighting the reliability of the isothiocyanate coupling strategy. nih.gov

Table 1: Synthesis of a 1-(2,4,6-Trichlorophenyl)-3-aryl-thiourea Derivative via Isothiocyanate Coupling nih.gov

| Reactant 1 | Reactant 2 | Product |

| 2,4,6-Trichlorophenyl isothiocyanate | 4-{[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}amine | 1-{4-[(4-Amino-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]phenyl}-3-(2,4,6-trichlorophenyl)-thiourea |

Alternative Synthetic Routes and Their Mechanistic Studies

Alternative pathways to N-aryl thioureas often circumvent the use of toxic reagents like thiophosgene. One such method begins with the corresponding primary amine, 2,4,6-trichloroaniline, which is reacted with carbon disulfide (CS₂) in the presence of a base such as aqueous ammonia or sodium hydroxide (B78521). beilstein-journals.orgscispace.com This reaction forms an in situ dithiocarbamate (B8719985) salt intermediate.

This dithiocarbamate can then undergo decomposition, often promoted by a desulfurizing agent, to yield the isothiocyanate, which can then react with ammonia present in the reaction medium. Alternatively, specific conditions can lead to the formation of thiourea derivatives directly from the dithiocarbamate intermediate. For example, the use of cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, TCT) has been reported as an effective desulfurylation reagent to convert in situ generated dithiocarbamates into isothiocyanates under aqueous conditions. beilstein-journals.org

Derivatization Strategies and Functionalization of the Thiourea Core

The this compound molecule possesses multiple reactive sites, including the two nitrogen atoms and the thiocarbonyl sulfur atom, which allow for a range of derivatization and functionalization strategies.

Modification at the Thiourea Nitrogen Atoms

The thiourea moiety contains two nitrogen atoms with differing reactivity. The nitrogen atom bonded to the trichlorophenyl group is less nucleophilic due to the electron-withdrawing nature of the substituted aryl ring. The terminal -NH₂ group, however, is a primary amine and thus more nucleophilic, making it the primary site for modifications such as alkylation and acylation.

While specific examples of N-alkylation or N-acylation of this compound are not extensively documented, the synthesis of N-acyl thioureas is a known transformation. nih.govresearchgate.net This typically involves the reaction of an acyl chloride with ammonium (B1175870) thiocyanate (B1210189) to form an acyl isothiocyanate, which then reacts with an amine. Analogously, the terminal nitrogen of this compound could serve as the nucleophile in reactions with various electrophiles to yield N,N'-disubstituted thiourea derivatives.

Reactions Involving the Thiocarbonyl Group

The thiocarbonyl (C=S) group is a highly versatile functional group that readily participates in various chemical transformations, particularly in the synthesis of heterocyclic compounds. nih.gov

A significant reaction of aryl thioureas is intramolecular cyclization via dehydrosulfurization. This process involves the removal of the sulfur atom and the formation of a new ring system. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or a combination of iodine and triethylamine (B128534) can be used to promote the dehydrosulfurization of complex thioureas, leading to the formation of heterocyclic structures like 4H-1,3,5-oxadiazines. mdpi.com This strategy transforms the thiourea core into a different functional group and ring system.

Furthermore, the thiourea moiety is a classic building block for the synthesis of sulfur-containing heterocycles. For example, condensation reactions with α-halocarbonyl compounds are a standard method for preparing 2-aminothiazole (B372263) derivatives. nih.govresearchgate.net In such reactions, the sulfur atom of the thiourea acts as a nucleophile, attacking the electrophilic carbon of the α-halocarbonyl, followed by cyclization and dehydration to form the thiazole (B1198619) ring.

Table 2: Examples of Heterocyclic Systems Synthesized from Thiourea Derivatives

| Thiourea Precursor Type | Reagent/Condition | Resulting Heterocycle |

| N-Arylthiourea derivatives | Dicyclohexylcarbodiimide (DCC) | 4H-1,3,5-Oxadiazine derivatives mdpi.com |

| General Thioureas | α-Halocarbonyl compounds | 2-Aminothiazole derivatives nih.govresearchgate.net |

| Arylthioureas | Bromine | Benzothiazole derivatives nih.gov |

Exploration of C-H Activation and Arylation

Direct functionalization of the 2,4,6-trichlorophenyl ring through C-H activation or arylation presents significant chemical challenges. The aromatic ring is highly electron-deficient due to the presence of three strongly electron-withdrawing chlorine atoms. This deactivation makes the ring resistant to standard electrophilic aromatic substitution reactions.

Modern cross-coupling methodologies that proceed via C-H activation typically require specific directing groups and are often less effective on highly halogenated, electron-poor substrates. Consequently, C-H activation and arylation reactions on the trichlorophenyl ring of this compound are not reported in the scientific literature and are not considered a conventional strategy for the derivatization of this compound. Functionalization of the aryl core would more practically be achieved by starting with a pre-functionalized aniline (B41778) derivative before the formation of the thiourea.

Cyclization Reactions and Heterocyclic Scaffolds derived from this compound

The molecular architecture of this compound, featuring a reactive thiourea moiety (N-C(S)-N) attached to a sterically hindered and electron-withdrawing trichlorophenyl group, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds. The presence of nucleophilic nitrogen and sulfur atoms, along with an adjacent proton-bearing nitrogen, facilitates intramolecular and intermolecular cyclization reactions, leading to the formation of stable five- or six-membered rings. These reactions are fundamental in medicinal chemistry for creating novel molecular scaffolds.

Formation of Sulfur-Containing Heterocycles

The thiourea functional group is a classic building block for sulfur-containing heterocycles, most notably thiazoles. The Hantzsch thiazole synthesis is a prominent and widely utilized method for constructing the thiazole ring. nih.gov This reaction involves the cyclocondensation of a compound containing a thioamide group, such as this compound, with an α-halocarbonyl compound, typically an α-haloketone. nih.gov

The reaction mechanism initiates with the nucleophilic sulfur atom of the thiourea attacking the electrophilic carbon of the α-haloketone, displacing the halide. This is followed by an intramolecular cyclization via the nucleophilic attack of one of the thiourea's nitrogen atoms on the carbonyl carbon, and a subsequent dehydration step to yield the aromatic 2-aminothiazole ring. The resulting product is a 2-(arylamino)thiazole, specifically a 2-[(2,4,6-trichlorophenyl)amino]thiazole derivative, with substituents at the 4- and/or 5-positions of the thiazole ring determined by the structure of the starting α-haloketone.

| α-Haloketone Reactant | Expected Thiazole Product | Reaction Conditions |

|---|---|---|

| Phenacyl bromide | 4-Phenyl-N-(2,4,6-trichlorophenyl)thiazol-2-amine | Reflux in ethanol |

| Chloroacetone | 4-Methyl-N-(2,4,6-trichlorophenyl)thiazol-2-amine | Ethanol, heat |

| 3-Bromo-2-butanone | 4,5-Dimethyl-N-(2,4,6-trichlorophenyl)thiazol-2-amine | Reflux in absolute ethanol |

| 2-Bromo-2'-chloroacetophenone | 4-(2-Chlorophenyl)-N-(2,4,6-trichlorophenyl)thiazol-2-amine | Ethanol, reflux |

Synthesis of Nitrogen-Containing Heterocycles

The this compound scaffold is also instrumental in synthesizing nitrogen-containing heterocycles, particularly derivatives of 1,2,4-triazole (B32235). The synthesis of 1,2,4-triazole-3-thiones from thiourea derivatives is a well-established route. This transformation typically involves a two-step process. First, the N-aryl thiourea is converted into a thiosemicarbazide (B42300) derivative. This can be achieved by reacting it with hydrazine (B178648) hydrate.

The resulting N-aryl-thiosemicarbazide intermediate possesses the necessary N-N-C-N backbone for cyclization. In the second step, this intermediate undergoes cyclization to form the 1,2,4-triazole ring. This ring-closing reaction can be promoted by reacting the thiosemicarbazide with reagents like formic acid or by treatment with a base such as sodium hydroxide or potassium hydroxide, which facilitates the intramolecular cyclization and elimination of water to yield a 4-aryl-5-mercapto-1,2,4-triazole, which exists in tautomeric equilibrium with the 1,2,4-triazole-3-thione form. nih.gov

For instance, the reaction of an N-aryl thiosemicarbazide with an acid chloride or isothiocyanate can lead to substituted 1,2,4-triazole derivatives. nih.govnih.gov The cyclization of acyl thiosemicarbazides in the presence of a base is a common method for preparing 1,2,4-triazole-3-thiones. nih.gov

| Intermediate | Cyclizing Agent/Condition | Expected Heterocyclic Product |

|---|---|---|

| 4-(2,4,6-Trichlorophenyl)thiosemicarbazide | Reflux in formic acid | 4-(2,4,6-Trichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-(2,4,6-Trichlorophenyl)thiosemicarbazide | Aqueous NaOH, heat | 4-(2,4,6-Trichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 1-Acyl-4-(2,4,6-trichlorophenyl)thiosemicarbazide | Aqueous NaOH, reflux | 5-Substituted-4-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione |

| 4-(2,4,6-Trichlorophenyl)thiosemicarbazide | Carbon disulfide, KOH/ethanol | 4-(2,4,6-Trichlorophenyl)-5-mercapto-2,4-dihydro-3H-1,2,4-triazole-3-thione |

Comprehensive Structural Elucidation and Conformational Analysis

Single Crystal X-ray Diffraction Studies of 1-(2,4,6-Trichlorophenyl)-2-thiourea and its Analogues

Crystal System, Space Group, and Unit Cell Parameters

Based on the analysis of its analogues, this compound is anticipated to crystallize in a centrosymmetric space group, likely within the monoclinic or orthorhombic crystal system. nih.govnih.gov For instance, 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea crystallizes in the monoclinic space group P2₁/c. nih.gov Another analogue, 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea, also adopts a monoclinic system with the space group P2₁/n. nih.gov The unit cell parameters for these analogues, which define the size and shape of the unit cell, are detailed in the table below. It is plausible that the unit cell of this compound would exhibit comparable dimensions.

Table 1: Crystal Data for Analogues of this compound

| Parameter | 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea nih.gov | 1-(2,6-Dichlorobenzoyl)-3-(3,5-dichlorophenyl)thiourea nih.gov |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/n |

| a (Å) | 8.953(2) | 12.138(2) |

| b (Å) | 13.195(3) | 10.371(2) |

| c (Å) | 12.871(3) | 12.980(3) |

| α (°) | 90 | 90 |

| β (°) | 101.99(3) | 114.12(3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1487.3(6) | 1490.7(5) |

| Z | 4 | 4 |

Molecular Conformation and Dihedral Angles

The molecular conformation of N-aryl-thioureas is largely dictated by the rotational freedom around the C-N bonds. In analogues like 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea, the molecule adopts a trans-cis conformation with respect to the positions of the phenyl and benzoyl groups relative to the thiono-sulfur atom. nih.gov This conformation is stabilized by intramolecular hydrogen bonding.

A key feature of the molecular structure is the dihedral angle between the plane of the trichlorophenyl ring and the plane of the thiourea (B124793) moiety. In related structures, this angle is significant, indicating a non-planar arrangement. For example, in 1-Benzoyl-3-(2,4,5-trichlorophenyl)thiourea, the dihedral angle between the dichlorophenyl ring and the thiourea plane is 54.3(1)°. nih.gov This twisting is a result of steric hindrance between the ortho-substituents on the phenyl ring and the thiourea group. A similar twisted conformation is expected for this compound due to the presence of two chlorine atoms at the ortho positions.

Intermolecular and Intramolecular Hydrogen Bonding Networks

Hydrogen bonding plays a crucial role in the supramolecular assembly of thiourea derivatives. Intramolecular hydrogen bonds are commonly observed between the N-H proton of the thiourea and a nearby acceptor atom, which in analogues often involves an oxygen atom of a benzoyl group, forming a six-membered pseudo-ring that stabilizes the molecular conformation. nih.govnih.gov

In the absence of such an internal acceptor in this compound, the intermolecular hydrogen bonding network is expected to be dominant in the crystal packing. Typically, thiourea derivatives form centrosymmetric dimers through N-H···S hydrogen bonds. nih.govnih.gov In this arrangement, the N-H group of one molecule donates a hydrogen bond to the sulfur atom of a neighboring molecule, and vice versa. This results in the formation of a stable, dimeric structure. It is highly probable that this compound would exhibit a similar intermolecular hydrogen-bonded dimer motif in its crystal structure.

Advanced Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and bonding within this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the N-H protons of the thiourea group. The two protons on the trichlorophenyl ring are chemically equivalent and would appear as a singlet in the aromatic region, typically between δ 7.0 and 8.0 ppm. The N-H protons of the thiourea moiety are expected to appear as two separate broad singlets at a lower field (higher ppm values), generally in the range of δ 8.0 to δ 10.0 ppm. The exact chemical shifts can be influenced by the solvent and concentration due to hydrogen bonding interactions.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about all the carbon atoms in the molecule. The most characteristic signal is that of the thiocarbonyl carbon (C=S), which is expected to resonate at a significantly downfield position, typically in the range of δ 180-190 ppm. The carbon atoms of the trichlorophenyl ring would appear in the aromatic region (δ 120-150 ppm). Due to the substitution pattern, four distinct signals are expected for the aromatic carbons: one for the carbon bearing the thiourea group, one for the two carbons bearing chlorine atoms at the ortho positions, one for the carbon with a chlorine at the para position, and one for the two unsubstituted carbons.

Table 2: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~ 7.5 | Singlet | Ar-H |

| ~ 8.5 | Broad Singlet | N-H | |

| ~ 9.5 | Broad Singlet | N-H | |

| ¹³C | ~ 185 | - | C=S |

| ~ 125-145 | - | Ar-C |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic vibrations of the N-H, C-N, and C=S bonds. The N-H stretching vibrations typically appear as a broad band in the region of 3100-3400 cm⁻¹. The C-N stretching and N-H bending vibrations are expected in the fingerprint region, between 1400 and 1600 cm⁻¹. The C=S stretching vibration, which is characteristic of thioureas, is expected to appear in the range of 700-850 cm⁻¹. The presence of the trichlorophenyl group would also give rise to characteristic C-Cl stretching bands in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=S stretching vibration, which can sometimes be weak in the IR spectrum, often gives a strong signal in the Raman spectrum. Similarly, the aromatic C-C stretching vibrations of the trichlorophenyl ring are expected to be prominent in the Raman spectrum, typically in the region of 1500-1600 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H stretching | 3100-3400 |

| C-H stretching (aromatic) | 3000-3100 |

| C=C stretching (aromatic) | 1450-1600 |

| C-N stretching / N-H bending | 1400-1600 |

| C=S stretching | 700-850 |

| C-Cl stretching | 600-800 |

Mass Spectrometry for Fragmentation Pattern Analysis

Due to a lack of specific experimental mass spectrometry data for this compound in the surveyed literature, the fragmentation pattern can be predicted based on the principles of mass spectrometry and the known behavior of related phenylthiourea (B91264) compounds. Upon electron impact ionization, the molecule is expected to form a molecular ion ([M]•+). The fragmentation of this ion would likely proceed through several key pathways, driven by the stability of the resulting fragments.

A primary fragmentation pathway for N-arylthioureas involves the cleavage of the C-N bond between the phenyl ring and the thiourea moiety. This would result in the formation of a 2,4,6-trichloroaniline (B165571) radical cation and a thiourea fragment, or a 2,4,6-trichlorophenyl radical and a thiourea cation. The relative abundance of these fragments would depend on their respective stabilities.

Another significant fragmentation route would involve the thiourea group itself. Cleavage of the C=S bond or rearrangement reactions within the thiourea moiety are common fragmentation patterns observed in similar compounds. For instance, the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S) can occur.

Furthermore, the trichlorophenyl group can undergo fragmentation, typically involving the loss of chlorine atoms. The isotopic pattern of the molecular ion and its fragments would be characteristic, showing multiple peaks due to the presence of the three chlorine isotopes (35Cl and 37Cl).

A plausible fragmentation pattern is detailed in the table below, based on general fragmentation rules for analogous structures.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) | Plausible Fragmentation Pathway |

| [C₇H₅Cl₃N₂S]•+ | Molecular Ion | 254/256/258/260 | Ionization of the parent molecule |

| [C₆H₂Cl₃NH₂]•+ | 2,4,6-Trichloroaniline radical cation | 195/197/199 | Cleavage of the C-N bond |

| [C₆H₂Cl₃]+ | 2,4,6-Trichlorophenyl cation | 180/182/184 | Cleavage of the C-N bond with charge retention on the phenyl group |

| [CH₄N₂S]•+ | Thiourea radical cation | 76 | Cleavage of the C-N bond |

| [CSNH₂]+ | Thioformamide cation | 59 | Fragmentation of the thiourea moiety |

Note: The m/z values are presented as a range to account for the isotopic distribution of chlorine.

Theoretical and Computational Investigations of Molecular Structure

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), would be used to determine the most stable conformation.

These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles. It is expected that the thiourea group (–NH–C(S)–NH₂) would exhibit a nearly planar geometry. The orientation of the 2,4,6-trichlorophenyl ring relative to the thiourea moiety is a critical aspect of the molecule's conformation. Studies on similar N-aroyl-N'-(2,4,6-tribromophenyl)thiourea compounds have shown significant torsion angles between the phenyl ring and the thiourea group, largely due to steric hindrance from the ortho substituents. researchsquare.com A similar significant dihedral angle is anticipated for the trichloro-substituted analog.

The table below presents anticipated bond lengths and angles based on DFT calculations of structurally related thiourea derivatives.

| Parameter | Atoms Involved | Expected Value |

| Bond Length | C=S | ~1.68 Å |

| Bond Length | C-N (thiourea) | ~1.35 - 1.40 Å |

| Bond Length | C-N (phenyl-N) | ~1.42 Å |

| Bond Length | C-Cl | ~1.74 Å |

| Bond Angle | N-C-N (thiourea) | ~118° |

| Bond Angle | N-C-S (thiourea) | ~121° |

| Dihedral Angle | C(phenyl)-N-C(thiourea)-S | Expected to be non-planar |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiourea group, specifically the sulfur and nitrogen atoms, which possess lone pairs of electrons. The LUMO is likely to be distributed over the π-system of the 2,4,6-trichlorophenyl ring, which acts as an electron-accepting group.

A smaller HOMO-LUMO gap suggests that the molecule can be easily excited and is more reactive. The presence of the electron-withdrawing chlorine atoms on the phenyl ring is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap compared to unsubstituted phenylthiourea. Computational studies on similar compounds can provide precise energy values for these orbitals. researchgate.net

| Orbital | Description | Expected Localization |

| HOMO | Highest Occupied Molecular Orbital | Primarily on the thiourea moiety (S and N atoms) |

| LUMO | Lowest Unoccupied Molecular Orbital | Primarily on the 2,4,6-trichlorophenyl ring |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicative of chemical reactivity and stability |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface of the molecule, with different colors representing different electrostatic potential values.

For this compound, the MEP map is expected to show regions of negative electrostatic potential (typically colored red or yellow) around the electronegative sulfur and nitrogen atoms of the thiourea group. These regions indicate a high electron density and are susceptible to electrophilic attack.

Conversely, regions of positive electrostatic potential (typically colored blue) are expected around the hydrogen atoms of the N-H groups. These areas are electron-deficient and represent sites for potential nucleophilic attack. The chlorine atoms on the phenyl ring, due to their high electronegativity, will also influence the electrostatic potential of the aromatic ring. researchgate.net

| Region | Color on MEP Map | Electrostatic Potential | Chemical Implication |

| Around S and N atoms | Red/Yellow | Negative | Site for electrophilic attack |

| Around N-H protons | Blue | Positive | Site for nucleophilic attack |

| Phenyl Ring | Varied | Influenced by Cl atoms | Affects intermolecular interactions |

Coordination Chemistry and Supramolecular Assembly

Ligand Properties of 1-(2,4,6-Trichlorophenyl)-2-thiourea

This compound, belonging to the N,N'-substituted thiourea (B124793) family, possesses versatile characteristics that make it an interesting ligand in coordination chemistry. rsc.org Its properties are governed by the thiocarbonyl group (-C=S) and the adjacent nitrogen atoms, as well as the bulky, electron-withdrawing 2,4,6-trichlorophenyl substituent. Thioureas are recognized as structurally flexible ligands, capable of both σ-donating and π-acidic interactions. nih.govnih.gov The presence of nucleophilic sulfur and nitrogen atoms facilitates the formation of stable coordination complexes with a variety of metal ions. nih.gov

Like other thiourea derivatives, this compound can exist in two tautomeric forms: the thione form (C=S) and the thiol form (C-SH). In the solid state and in solution, the thione form is generally predominant. The equilibrium between these two forms is a critical aspect of its coordination chemistry.

Upon coordination to a metal ion, the tautomeric equilibrium can be influenced. If the ligand coordinates in its neutral thione form, it typically binds through the sulfur atom. However, in the presence of a base or with certain metal ions, the ligand can be deprotonated to its thiol form, acting as an anionic ligand and coordinating through the sulfur atom, which can lead to the formation of neutral chelate complexes. mdpi.comhilarispublisher.com The coordination mode often depends on the reaction conditions, the nature of the metal ion, and the solvent used. mdpi.com

This compound possesses two primary nucleophilic centers available for metal coordination:

The Sulfur Atom: The sulfur atom of the thiocarbonyl group is a soft donor, making it the preferred coordination site for soft and borderline metal ions such as Ag(I), Au(I), Cu(I), Pd(II), and Pt(II). mdpi.comnih.gov In most neutral complexes, the ligand acts as a monodentate donor through the sulfur atom. mdpi.com

The Nitrogen Atoms: The nitrogen atoms are harder donor sites. While the nitrogen atom adjacent to the trichlorophenyl group is sterically hindered and its lone pair is delocalized into the aromatic ring, the terminal -NH2 group's nitrogen can participate in coordination. This allows the ligand to act in a bidentate fashion, chelating to a metal center through both the sulfur and a nitrogen atom (S,N-coordination). mdpi.com This mode is more common after deprotonation of the N-H group. doi.org

The bulky 2,4,6-trichlorophenyl group can exert significant steric hindrance, which may influence the coordination geometry and favor monodentate coordination through the sulfur atom.

Complexation with Transition Metals

Thiourea derivatives readily form stable complexes with a wide range of transition metals. The reaction of this compound with transition metal salts is expected to yield complexes where the ligand's coordination mode is dictated by the metal's electronic properties and steric factors.

The synthesis of metal complexes with thiourea ligands is typically straightforward. A common method involves the reaction of the thiourea derivative, dissolved in a suitable organic solvent like ethanol, methanol, or acetonitrile, with a solution of the corresponding metal salt (e.g., chlorides, perchlorates, or acetates). hilarispublisher.comnih.gov The resulting complexes can often be isolated as crystalline solids.

Characterization of these complexes relies on a combination of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: Coordination through the sulfur atom leads to a characteristic shift in the ν(C=S) vibrational band to a lower frequency, indicating a weakening of the C=S double bond. Conversely, the ν(C-N) band often shifts to a higher frequency. mdpi.com

NMR Spectroscopy (¹H and ¹³C): Changes in the chemical shifts of the N-H protons and the thiocarbonyl carbon (¹³C) upon complexation provide evidence of ligand-metal interaction. mdpi.com

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d electronic transitions of the metal ion and thus the coordination geometry around the metal center. hilarispublisher.comresearchgate.net

Mass Spectrometry: This technique helps in confirming the molecular weight and fragmentation pattern of the complexes. hilarispublisher.com

Elemental Analysis: Provides confirmation of the stoichiometry of the synthesized complexes. rsc.org

Table 1: Expected Spectroscopic Shifts Upon Coordination

| Spectroscopic Technique | Key Signal | Expected Change Upon S-Coordination |

|---|---|---|

| IR Spectroscopy | ν(C=S) | Decrease in wavenumber (cm⁻¹) |

| IR Spectroscopy | ν(C-N) | Increase in wavenumber (cm⁻¹) |

| ¹H NMR Spectroscopy | δ(N-H) | Downfield or upfield shift |

This is an interactive table based on generalized data for thiourea complexes.

Monodentate S-Coordination: This is the most common mode, where the ligand binds to one metal center through the sulfur atom. This can lead to various geometries depending on the metal and stoichiometry. For example, with four ligands, a tetrahedral geometry might be expected, as seen in some Co(II) and Zn(II) complexes. nih.gov With six ligands, an octahedral geometry is likely, as observed in some Ni(II) complexes. nih.govresearchgate.net

Bidentate (S,N)-Chelation: This mode involves coordination through both a sulfur and a nitrogen atom to the same metal center, forming a stable chelate ring. This often results in square planar geometries for metals like Ni(II), Pd(II), and Pt(II). rsc.org

Bridging Coordination: In some cases, the thiourea ligand can bridge two metal centers, although this is less common for simple N-substituted thioureas.

A study on the closely related 2,4,6-tribromo-phenyl-thiourea provides insight into the solid-state structure, which can influence its coordination behavior. documentsdelivered.com

Table 2: Common Geometries in Transition Metal-Thiourea Complexes

| Metal Ion | Coordination Number | Typical Geometry |

|---|---|---|

| Cu(I), Ag(I), Zn(II) | 4 | Distorted Tetrahedral |

| Ni(II) | 4 | Square Planar |

| Ni(II), Co(II) | 6 | Octahedral |

This is an interactive table based on data for various N,N'-substituted thiourea complexes. rsc.org

The coordination of a metal ion significantly perturbs the electronic structure and reactivity of the this compound ligand. The donation of electron density from the sulfur (and potentially nitrogen) atom to the metal center alters the bond orders within the thiourea backbone. nih.gov

This electronic redistribution can be observed spectroscopically. For instance, the shift in the ν(C=S) band in the IR spectrum is a direct consequence of the weakening of this bond upon S-coordination. mdpi.com Advanced techniques like sulfur K-edge X-ray absorption spectroscopy (XAS), combined with theoretical calculations, can be used to quantify the covalency of the metal-sulfur bond and describe the ground state bonding in detail. nih.gov These studies show that the interaction involves both σ-donation from sulfur lone pairs and potential π-interactions. nih.gov This modification of the electronic structure can, in turn, influence the chemical reactivity and potential biological activity of the ligand.

Non-Covalent Interactions and Supramolecular Architectures

The supramolecular assembly of this compound in the solid state is anticipated to be a result of a sophisticated network of non-covalent interactions. The thiourea group provides robust hydrogen bond donors (N-H) and acceptors (C=S), while the trichlorophenyl ring offers sites for π-stacking and halogen bonding.

Hydrogen bonding is a primary directional force in the crystal packing of thiourea derivatives. The N-H protons of the thiourea moiety are expected to form strong hydrogen bonds with the sulfur atom of a neighboring molecule. This typically leads to the formation of well-defined supramolecular synthons.

It is also plausible that weaker C-H···S and C-H···Cl hydrogen bonds contribute to the stability of the crystal lattice. The aromatic C-H groups and the chloro-substituents can act as weak hydrogen bond donors and acceptors, respectively, further influencing the three-dimensional architecture.

Table 1: Anticipated Hydrogen Bond Parameters for this compound This table is a projection based on data from analogous structures and established principles of hydrogen bonding.

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) |

|---|---|---|---|---|---|---|

| N | H | S | ~0.86 | ~2.5 - 2.9 | ~3.3 - 3.7 | ~150 - 170 |

| N | H | Cl | ~0.86 | ~2.7 - 3.1 | ~3.5 - 3.9 | ~140 - 160 |

| C | H | S | ~0.95 | ~2.8 - 3.2 | ~3.7 - 4.1 | ~130 - 150 |

| C | H | Cl | ~0.95 | ~2.9 - 3.3 | ~3.8 - 4.2 | ~120 - 140 |

The presence of the 2,4,6-trichlorophenyl ring introduces the possibility of π-stacking and halogen bonding interactions, which would play a significant role in the supramolecular assembly.

Pi-Stacking: The aromatic rings of adjacent molecules can engage in π-π stacking interactions. Due to the presence of bulky chloro substituents, a perfectly co-facial arrangement is unlikely. Instead, offset or parallel-displaced stacking is more probable, where the electron-rich center of one ring interacts with the electron-deficient periphery of another. The interplanar distance in such interactions is typically in the range of 3.3 to 3.8 Å. The electronic nature of the trichlorophenyl ring, being electron-deficient, would favor interactions with other aromatic systems.

Halogen Bonding: The chlorine atoms on the phenyl ring are potential halogen bond donors. A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. In the crystal structure of this compound, the chlorine atoms could form halogen bonds with the sulfur atom of the thiourea group (Cl···S) or with another chlorine atom (Cl···Cl). These interactions are highly directional and can significantly influence the crystal packing. The strength and geometry of these halogen bonds would depend on the electrostatic potential on the surface of the chlorine atoms.

Table 2: Predicted Parameters for π-Stacking and Halogen Bonding in this compound This table is a projection based on typical values observed for similar interactions.

| Interaction Type | Interacting Atoms/Groups | Distance (Å) | Geometry |

|---|---|---|---|

| π-π Stacking | C₆H₂Cl₃ ring ↔ C₆H₂Cl₃ ring | ~3.3 - 3.8 | Parallel-displaced |

| Halogen Bond | C-Cl ··· S=C | ~3.0 - 3.5 | Directional |

| Halogen Bond | C-Cl ··· Cl-C | ~3.2 - 3.6 | Type I or Type II |

Catalytic Applications and Mechanistic Insights

Organocatalytic Roles of 1-(2,4,6-Trichlorophenyl)-2-thiourea

As an organocatalyst, this compound and related structures operate without a metal center, offering a greener and often more accessible catalytic alternative. rsc.org The primary mode of action involves the activation of substrates through non-covalent interactions, particularly hydrogen bonding. nih.govrsc.org

Thiourea (B124793) derivatives are highly effective hydrogen-bond donors, a property that is essential for their role in organocatalysis. nih.govnih.gov They can form strong, dual hydrogen bonds with electrophilic substrates, such as those containing carbonyl or nitro groups. libretexts.orgpkusz.edu.cn This interaction lowers the energy of the electrophile's Lowest Unoccupied Molecular Orbital (LUMO), activating it for nucleophilic attack. pitt.edu The two N-H protons of the thiourea moiety act in concert, effectively "clamping" onto an electronegative atom (like oxygen) of the substrate.

In the case of this compound, the three chlorine atoms on the phenyl ring exert a strong electron-withdrawing inductive effect. This effect increases the partial positive charge on the N-H protons, enhancing their acidity and making the compound a particularly potent hydrogen-bond donor compared to less substituted aryl thioureas. This heightened acidity allows for more effective substrate activation, often leading to higher reaction rates and selectivities in asymmetric transformations. nih.govrsc.org

The enhanced hydrogen-bonding capability of aryl thioureas makes them excellent catalysts for a variety of classic carbon-carbon bond-forming reactions.

Michael Addition : Thiourea-based organocatalysts are widely used to promote asymmetric Michael additions. rsc.orgrsc.org They achieve this by simultaneously activating the electrophile (the Michael acceptor, such as a nitroalkene) via hydrogen bonding to the nitro group, and in bifunctional variants, activating the nucleophile through a basic site. libretexts.org While direct catalysis by this compound is not extensively detailed, the 2,4,6-trichlorophenyl moiety has been shown to be an effective group in related reactions. For instance, in an isothiourea-catalyzed enantioselective Michael addition of malonates to α,β-unsaturated esters, a substrate bearing a 2,4,6-trichlorophenyl (TCP) ester group performed well, yielding the product in 63% yield with exceptional stereocontrol. acs.org In this context, the 2,4,6-trichlorophenoxide generated during the reaction is a capable leaving group that facilitates catalyst turnover. acs.org

Henry (Nitroaldol) Reaction : The Henry reaction, which involves the addition of a nitroalkane to a carbonyl compound, is another key transformation catalyzed by thioureas. mdpi.com Bifunctional thiourea catalysts can activate both the nitroalkane (via deprotonation by a basic moiety) and the aldehyde (via hydrogen bonding to the carbonyl oxygen). nih.govnih.govpitt.edu This dual activation facilitates the formation of β-nitro alcohols with high stereoselectivity. While the general class of thiourea catalysts is well-established for this reaction, specific reports detailing the use of this compound as the primary catalyst are not prominently featured in the reviewed scientific literature.

A primary goal of using chiral thiourea catalysts is to control the stereochemical outcome of a reaction, producing one enantiomer or diastereomer in favor of others. rsc.orgnih.gov This is achieved by the chiral scaffold of the catalyst, which orients the bound substrates in a specific three-dimensional arrangement, favoring attack from one face over the other.

In the previously mentioned isothiourea-catalyzed Michael addition involving a β-trifluoromethyl α,β-unsaturated 2,4,6-trichlorophenyl ester, the reaction proceeded with virtually complete enantioselectivity, affording the product with an enantiomeric ratio (er) greater than 99:1. acs.org This result underscores the potential for achieving high levels of stereocontrol in reactions involving the 2,4,6-trichlorophenyl structural motif.

Below is a data table summarizing the results for this relevant transformation.

| Substrate | Nucleophile | Catalyst System | Yield | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| β-trifluoromethyl α,β-unsaturated 2,4,6-trichlorophenyl ester | Dimethyl malonate | Isothiourea (HyperBTM) | 63% | >99:1 | acs.org |

Metal-Thiourea Complex Catalysis

Thiourea derivatives are versatile ligands that can coordinate to a wide range of metal ions, forming stable complexes with applications in various fields, including catalysis. mdpi.comhilarispublisher.commdpi.com

Thiourea ligands typically coordinate to metal centers through the soft sulfur atom (monodentate) or by forming a chelate ring involving both the sulfur and one of the nitrogen atoms (bidentate, N,S-coordination). mdpi.comnih.gov The electronic properties of the thiourea ligand, which are tuned by its substituents, can influence the catalytic activity of the metal center. The electron-withdrawing nature of the 2,4,6-trichlorophenyl group in this compound would modulate the electron density at the coordinated metal center.

Metal complexes bearing thiourea ligands have been investigated for catalytic properties. nih.gov However, the specific application of metal complexes derived from this compound as catalysts for C-C, C-N, and C-S bond-forming reactions is not an area that has been extensively reported in the scientific literature. General metal-catalyzed cross-coupling reactions are well-established for these types of bond formations, but they typically employ phosphine (B1218219) or N-heterocyclic carbene ligands rather than thioureas. icmpp.rotcichemicals.com

In a hypothetical metal-catalyzed reaction employing a this compound ligand, the reaction mechanism would be dictated primarily by the properties of the metal. The complex could function in several ways:

Lewis Acid Activation : The metal center, rendered more electrophilic by the electron-withdrawing ligand, could act as a Lewis acid to activate a substrate.

Redox Cycling : For cross-coupling reactions, a transition metal (like palladium or nickel) would undergo a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. The thiourea ligand would remain in the coordination sphere, influencing the stability and reactivity of the intermediates throughout the cycle.

Given the lack of specific documented examples of this compound metal complexes in the catalysis of C-C, C-N, or C-S bond formation, detailed mechanistic pathways for such processes remain speculative.

Theoretical Modeling of Catalytic Mechanisms

Theoretical modeling, particularly through quantum chemical calculations, has become an indispensable tool for elucidating the intricate mechanisms of organocatalyzed reactions. For catalysts such as this compound, computational studies provide profound insights into reaction pathways, the structures of transient intermediates, and the factors governing stereoselectivity. While specific computational data for this compound is not extensively available in public literature, the principles of its catalytic action can be inferred from theoretical studies on structurally related aryl thiourea catalysts.

DFT Studies on Transition States and Reaction Pathways

Density Functional Theory (DFT) has proven to be a robust method for investigating the mechanisms of reactions catalyzed by thiourea derivatives. These studies typically focus on identifying the transition states (TS) and mapping the potential energy surface of the reaction pathway. The catalytic power of thiourea compounds stems from their ability to act as hydrogen bond donors, activating electrophiles and stabilizing anionic intermediates.

The substitution pattern on the aryl ring significantly influences the electronic properties and, consequently, the catalytic efficacy of the thiourea. For this compound, the three electron-withdrawing chlorine atoms are expected to enhance the acidity of the N-H protons, thereby strengthening their hydrogen-bonding capability. DFT calculations on analogous halogenated aryl thioureas have demonstrated that stronger hydrogen bonding leads to a more pronounced stabilization of the transition state, which in turn lowers the activation energy of the reaction.

In a typical thiourea-catalyzed reaction, such as a Michael addition or a Diels-Alder reaction, the catalyst forms a complex with the electrophile through hydrogen bonds. DFT calculations can model the geometry of this catalyst-substrate complex and the subsequent approach of the nucleophile. The transition state for the bond-forming step is located, and its energy determines the reaction rate. For instance, in the Diels-Alder reaction catalyzed by 1-(3,5-bis(trifluoromethyl)phenyl)-3-phenyl thiourea, computational studies have been used to rationalize the observed stereoselectivity by comparing the energies of the favored and disfavored transition states. It is through such analyses that the role of the aryl substituents in orienting the reactants and stabilizing the transition state geometry is understood.

The reaction pathway is mapped by calculating the energies of reactants, intermediates, transition states, and products. This allows for the construction of a reaction energy profile. For reactions catalyzed by aryl thioureas, these profiles often reveal a concerted, yet asynchronous, mechanism where the new chemical bonds are formed at slightly different times. The degree of asynchronicity can be influenced by the nature of the substituents on the thiourea catalyst.

While specific energetic data for reactions catalyzed by this compound is not available, a hypothetical comparison based on the electronic effects of the substituents can be made. The Hammett parameter (σ) is a measure of the electronic effect of a substituent. For a 2,4,6-trichloro substitution pattern, the cumulative effect would be strongly electron-withdrawing, suggesting a high potential for catalytic activity due to enhanced hydrogen bonding.

Table 1: Hypothetical Relative Activation Energies for a Model Reaction Catalyzed by Different Phenylthiourea (B91264) Derivatives

| Catalyst | Phenyl Substituent | Expected Electronic Effect | Hypothetical Relative Activation Energy (kcal/mol) |

| A | None | Neutral | 15.0 |

| B | 4-Methoxy | Electron-donating | 16.5 |

| C | 4-Nitro | Electron-withdrawing | 13.5 |

| D | 3,5-Bis(trifluoromethyl) | Strongly electron-withdrawing | 12.0 |

| E | 2,4,6-Trichloro | Strongly electron-withdrawing | ~12.5 |

| Note: This table is illustrative and based on general principles of electronic effects in catalysis. Actual values would require specific DFT calculations for a defined reaction. |

Rational Design of Improved Catalytic Systems

The insights gained from theoretical modeling are pivotal for the rational design of new and improved catalysts. By understanding the structure-activity relationships, chemists can systematically modify the catalyst structure to enhance its performance, be it in terms of reactivity, selectivity, or stability.

For aryl thiourea catalysts, the rational design process often focuses on tuning the electronic and steric properties of the aryl substituents. DFT calculations can predict how different substitution patterns will affect the catalyst's hydrogen-bonding strength, its solubility, and its interaction with the substrates. For example, to increase the catalytic activity of this compound, one might computationally screen other polysubstituted phenylthioureas with even stronger electron-withdrawing groups. However, there is often a trade-off, as excessively acidic N-H protons might lead to undesired side reactions or catalyst deactivation.

Another avenue for rational design is the introduction of steric bulk. The ortho-chlorine atoms in this compound already provide a certain degree of steric hindrance around the thiourea moiety. This can be beneficial for enantioselective catalysis, as the steric bulk can create a chiral pocket that favors one enantiomeric transition state over the other. Computational modeling can be used to design catalysts with optimized steric properties to maximize enantioselectivity. This is often achieved by simulating the diastereomeric transition states and calculating their energy difference.

Furthermore, theoretical studies can guide the development of bifunctional catalysts, where the thiourea moiety is combined with another catalytic group, such as a tertiary amine or a Brønsted base. DFT calculations can help in optimizing the geometry and linker length between the two functional groups to ensure they act in a cooperative manner to facilitate the desired reaction.

The process of rational design can be summarized in the following steps:

Identify a lead catalyst: In this case, this compound.

Computational analysis: Perform DFT calculations to understand its mechanism of action and identify its limitations.

In silico screening: Propose a library of modified catalysts and computationally evaluate their performance based on key descriptors such as transition state energies, hydrogen bond strengths, and steric parameters.

Synthesis and experimental validation: Synthesize the most promising candidates identified through computational screening and test their catalytic activity experimentally to validate the theoretical predictions.

This iterative cycle of theoretical prediction and experimental validation is a powerful strategy for accelerating the discovery of highly efficient and selective organocatalysts.

Table 2: Key Parameters in the Rational Design of Aryl Thiourea Catalysts

| Design Parameter | Property to be Optimized | Theoretical Method | Desired Outcome |

| Electronic Effects of Substituents | Hydrogen Bond Acidity | DFT (NBO analysis, pKa calculation) | Enhanced electrophile activation |

| Steric Hindrance | Enantioselectivity | DFT (Transition state modeling) | Increased energy difference between diastereomeric transition states |

| Conformational Flexibility | Catalyst Pre-organization | Molecular Dynamics, Conformational Search | Lower entropic penalty upon substrate binding |

| Bifunctionality | Cooperative Catalysis | DFT (Modeling of bifunctional systems) | Synergistic activation of both electrophile and nucleophile |

Biological Activities and Molecular Interactions

Antimicrobial Properties

Thiourea (B124793) derivatives are a class of compounds recognized for their diverse biological activities, including significant antimicrobial effects. The introduction of halogen atoms, such as chlorine, into the phenyl ring of these molecules is a key structural feature that can enhance their potency against various microorganisms.

Antibacterial Efficacy Against Bacterial Strains (e.g., Staphylococcus aureus, Escherichia coli)

While specific data on the antibacterial efficacy of 1-(2,4,6-Trichlorophenyl)-2-thiourea is not extensively detailed in the available literature, the broader family of thiourea derivatives has demonstrated notable activity against both Gram-positive and Gram-negative bacteria. For instance, certain thiourea derivatives have shown potent inhibition against Gram-positive cocci, including strains of Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values observed in the range of 0.5 to 8 μg/ml. pjmonline.org Other studies have reported MICs for different derivatives against S. aureus and methicillin-resistant S. aureus (MRSA) ranging from 2 to 16 µg/mL. nih.gov

The antibacterial mechanism of some thiourea derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. mdpi.com The presence of electron-withdrawing groups on the phenyl ring, such as the three chlorine atoms in this compound, is generally associated with increased antibacterial activity. researchgate.net However, many thiourea derivatives exhibit selective activity, with greater potency against Gram-positive bacteria than Gram-negative bacteria like Escherichia coli. nih.gov This selectivity is often attributed to the structural differences in the bacterial cell wall, particularly the protective outer membrane of Gram-negative bacteria. nih.gov

Interactive Data Table: Antibacterial Activity of Selected Thiourea Derivatives (Note: Data below is for representative thiourea derivatives, not specifically this compound)

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Thiourea Derivative | Staphylococcus aureus | 2 - 16 | nih.gov |

| Thiourea Derivative | S. epidermidis | 4 - 32 | nih.gov |

| Triazole Thiourea | S. aureus (MRSA) | 4 - 64 | nih.gov |

Antifungal Activity Against Fungal Strains (e.g., Candida albicans, Penicillium expansum, Fusarium oxysporum)

Thiourea derivatives have also been investigated for their antifungal properties. Studies on various substituted thioureas have shown activity against fungal pathogens. For example, research has been conducted on the efficacy of different chemical agents against Candida albicans, a common human fungal pathogen. mdpi.com

In the context of plant pathogens, which can cause significant economic losses in agriculture, compounds are often screened for their ability to inhibit fungal growth. Penicillium expansum is known as the causative agent for blue mold in apples, and Fusarium oxysporum causes vascular wilt in a wide range of crops. researchgate.netnih.gov While specific studies focusing solely on this compound against these particular fungal strains are limited, related compounds have been part of broader antifungal research. For instance, various botanical extracts and synthetic compounds have been tested to inhibit the mycelial growth and conidia germination of F. oxysporum. researchgate.net The development of new fungicides is critical due to the emergence of resistance to existing treatments. nih.gov

Structure-Activity Relationships (SAR) for Antimicrobial Effects

The biological activity of thiourea derivatives is significantly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies help in understanding how different functional groups and substituents affect the antimicrobial properties of these molecules.

A key factor in the antimicrobial efficacy of N-aryl thiourea derivatives is the nature of the substituents on the phenyl ring. The presence of halogen atoms, such as chlorine, has been shown to promote antibacterial and antifungal activity. researchgate.net The trichlorophenyl group in this compound is therefore an important feature. Electron-withdrawing groups on the phenyl ring tend to increase the compound's potency. researchgate.net The position of these substituents also plays a crucial role; for example, the addition of trifluoromethyl groups at the meta-position on the phenyl ring has been found to enhance bacterial inhibitory action. researchgate.net

Furthermore, increasing the lipophilicity (LogP) of the molecule can sometimes lead to a decrease in activity against certain pathogens, suggesting that a balance of hydrophilic and lipophilic properties is necessary for optimal interaction with microbial targets. mdpi.com

Antiprotozoal and Larvicidal Activities

Beyond bacteria and fungi, the utility of thiourea derivatives extends to combating protozoan parasites and insect vectors of disease.

Efficacy Against Protozoan Parasites (e.g., Leishmania amazonensis)

Thiourea derivatives have emerged as a promising class of compounds in the search for new treatments for leishmaniasis, a disease caused by protozoa of the Leishmania genus. nih.gov Research has demonstrated that various N,N'-disubstituted thioureas possess significant in vitro activity against Leishmania amazonensis, one of the species responsible for cutaneous leishmaniasis.

Several studies have synthesized and evaluated series of thiourea derivatives, revealing compounds with potent anti-leishmanial effects. For example, certain derivatives have exhibited half-maximal inhibitory concentration (IC50) values against the amastigote form of L. amazonensis that are more potent than the reference drug miltefosine. nih.gov In one study, a piperazine-containing thiourea derivative achieved an IC50 of 1.8 µM. mdpi.com These findings highlight the potential of the thiourea scaffold for the development of new anti-leishmanial agents. nih.gov

Interactive Data Table: Anti-Leishmanial Activity of Selected Thiourea Derivatives (Note: Data below is for representative thiourea derivatives, not specifically this compound)

| Compound Class | Parasite Form | IC50 (µM) | Reference |

|---|---|---|---|

| Piperazine Thiourea | L. amazonensis amastigote | 1.8 ± 0.5 | mdpi.com |

| Disubstituted Thiourea | L. amazonensis amastigote | 4.9 ± 1.2 | nih.gov |

Larvicidal and Biting Deterrent Activity Against Mosquitoes (e.g., Aedes aegypti)

Research into mosquito control agents has explored various chemical classes. For instance, certain hydrazide-hydrazone compounds have shown both biting deterrent and larvicidal activities against Ae. aegypti, with the presence of a halogen atom on a phenyl ring being correlated with these effects. dtic.mil Other studies have focused on natural repellents, such as 2-undecanone, which has demonstrated significant larvicidal activity with median lethal concentration (LC50) values decreasing with longer exposure times. nih.govresearchgate.net The development of new larvicides is essential for managing insecticide resistance and effectively controlling vector populations. nih.gov

Biological and Molecular Profile of this compound

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient specific data to generate a detailed article on the biological activities and molecular interactions of the chemical compound this compound according to the requested outline.

Publicly accessible research databases and scientific journals lack specific studies investigating the following aspects of this compound:

Enzyme Inhibition: There are no specific studies detailing its inhibitory effects on hydrolase enzymes such as α-amylase, α-glucosidase, acetylcholinesterase, or butyrylcholinesterase.

Glucose-6-phosphatase (G6Pase) Inhibition: Research on the inhibitory activity of this specific compound against G6Pase has not been found.

Molecular Docking: Molecular docking and binding site analyses for this compound are not available in the reviewed literature.

Anticancer and Cytotoxic Investigations: There is a lack of published in vitro cytotoxicity assessments of this compound on mammalian cell lines.

Lead Compound Potential: The potential of this compound as a lead compound in drug discovery has not been specifically discussed in the available literature.

While the broader class of substituted phenylthiourea (B91264) derivatives has been the subject of numerous studies showing a wide range of biological activities, these findings are not specific to the 2,4,6-trichloro substitution pattern and cannot be extrapolated to fulfill the requirements of the outlined article. The specific biological profile of a compound is highly dependent on its exact chemical structure, including the position of substituents on the phenyl ring.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested sections and subsections for the compound this compound.

Anticancer and Cytotoxic Investigations

Mechanistic Studies on Cellular Pathways and Molecular Targets

The precise molecular mechanisms underpinning the biological activities of this compound are the subject of ongoing research. However, studies on structurally related compounds and the broader class of thiourea derivatives have provided significant insights into its potential cellular pathways and molecular targets. The primary areas of investigation include its impact on cancer cell signaling, apoptosis induction, and modulation of inflammatory pathways.

A notable study on a structurally analogous compound, 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007), has offered a compelling model for the potential anti-cancer mechanism of this compound. Research on SYD007 demonstrated its efficacy against bladder cancer cells, where it was found to inhibit the Insulin-like Growth Factor 1 Receptor (IGF-1R)/STAT3 signaling pathway. nih.gov This inhibition led to the induction of early apoptosis and cell cycle arrest in bladder cancer cells. nih.gov The study identified SYD007 as an inhibitor of IGF-1R, which in turn suppressed the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). nih.gov Given the structural similarity, it is plausible that this compound may exert its anti-proliferative effects through a similar mechanism.

Table 1: Investigated Cellular Activities of a Structurally Similar Compound

| Compound | Cell Line | Observed Effects | Potential Pathway |

|---|---|---|---|

| 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile | Bladder Cancer Cells | Cytotoxicity, Induction of early apoptosis, Cell cycle arrest | Inhibition of IGF-1R/STAT3 signaling |

Furthermore, the broader family of thiourea derivatives has been extensively studied, revealing a range of biological activities that may be relevant to this compound. Many thiourea derivatives have been shown to induce apoptosis in cancer cells, a process of programmed cell death crucial for controlling cell proliferation. dergipark.org.tr The induction of apoptosis can occur through various cellular pathways, including the activation of caspases, which are key enzymes in the execution phase of apoptosis.

In the context of inflammation, thiourea derivatives have demonstrated the ability to modulate key signaling pathways. For instance, some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). dergipark.org.tr These cytokines play a critical role in the inflammatory response, and their inhibition suggests a potential anti-inflammatory mechanism of action for compounds like this compound. The regulation of these cytokines is often mediated by signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

Table 2: Potential Molecular Targets and Cellular Pathways for this compound based on Related Compounds

| Potential Molecular Target / Pathway | Observed in Related Compounds | Potential Effect |

|---|---|---|

| IGF-1R/STAT3 Signaling | Yes (structurally similar compound) | Anti-proliferative, Apoptosis induction |

| Caspase Activation | Yes (general thiourea derivatives) | Apoptosis induction |

| Cytokine Production (IL-6, TNF-α) | Yes (general thiourea derivatives) | Anti-inflammatory |

| Acetylcholinesterase | Yes (compound with same moiety) | Enzyme inhibition |

While these studies on related compounds provide a strong foundation for understanding the potential mechanisms of this compound, direct experimental validation on this specific molecule is necessary to confirm these hypotheses and fully elucidate its cellular and molecular interactions.

Environmental Impact and Degradation Studies

Environmental Fate and Persistence

The environmental persistence of a chemical is its ability to resist degradation. nih.gov For 1-(2,4,6-trichlorophenyl)-2-thiourea, persistence would be determined by the stability of both the chlorinated aromatic ring and the thiourea (B124793) group, and the bond connecting them. Chlorinated phenols are known to be moderately persistent, with resistance to breakdown increasing with the number of chlorine atoms. cdc.gov

Biodegradation Pathways in Soil and Water

Biodegradation, the breakdown of organic matter by microorganisms, is a primary pathway for the removal of chemical contaminants.

2,4,6-Trichlorophenyl Group: The biodegradation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP), a structurally similar compound, has been extensively studied. In aerobic environments, microorganisms can initiate degradation through hydroxylation and subsequent ring cleavage. The white-rot fungus Phanerochaete chrysosporium mineralizes 2,4,6-TCP by first catalyzing an oxidative dechlorination to produce 2,6-dichloro-1,4-benzoquinone. nih.gov This is followed by reduction and further reductive dechlorination steps. nih.gov Certain bacteria, such as Alcaligenes eutrophus, can utilize 2,4,6-TCP as a sole carbon and energy source, degrading it with a stoichiometric release of chloride ions. unimi.it Anaerobic processes are also effective, often involving reductive dechlorination where chlorine atoms are sequentially removed from the aromatic ring, a critical first step that reduces the compound's toxicity. tandfonline.comfrontiersin.org

Thiourea Group: Thiourea is biodegradable, but the process can be slow and requires acclimated microbial populations. who.intinchem.org Studies show that it can be degraded by soil microorganisms, with one study noting 96% degradation over 15 weeks. inchem.org However, high concentrations of thiourea can inhibit microbial activity. inchem.org Fungal strains, such as Aspergillus sp., have been shown to mineralize thiourea within seven days of incubation. researchgate.net In aquatic systems, thiourea's biodegradation is slow but continuous, serving as a nitrogen source for microorganisms, particularly in nitrogen-limited environments. inchem.orgnih.gov Given its high mobility in soil, thiourea has the potential to leach into groundwater, especially under conditions that are not favorable for biotic degradation. who.intinchem.org

The biodegradation of this compound would likely involve parallel or sequential attacks on both parts of the molecule. Microbes might first cleave the bond between the phenyl ring and the thiourea group, followed by the separate degradation of the resulting 2,4,6-trichloroaniline (B165571) (or a related compound) and thiourea.

Photolysis and Hydrolysis in Aquatic Environments

Hydrolysis: This process involves the cleavage of chemical bonds by water. Thiourea itself is resistant to hydrolysis. who.intinchem.org However, the amide-like linkage in this compound could be susceptible to hydrolysis under certain environmental pH conditions, which would break the molecule into its constituent parts. The rate of hydrolysis for chlorophenols is generally slow under typical environmental conditions.

Photolysis: This is the degradation of a compound by light, particularly ultraviolet (UV) radiation from the sun. The 2,4,6-trichlorophenyl group, like other chlorophenols, is susceptible to photodegradation in aquatic environments. unl.pt This process typically involves the cleavage of the carbon-chlorine bond, leading to dechlorination. The rate and efficiency of photolysis are influenced by factors such as pH, water depth, and the presence of other substances in the water that can act as photosensitizers. unl.ptresearchgate.net Thiourea is generally resistant to direct photolysis in water. who.intinchem.org

Ecotoxicological Assessments

Toxicity to Aquatic Organisms

The ecotoxicity of this compound would be a function of the toxicity of its components.

2,4,6-Trichlorophenol (2,4,6-TCP): This compound is classified as extremely toxic and hazardous to the environment. unimi.itnih.gov It is toxic to a wide range of aquatic organisms, including algae, crustaceans, and fish. Its toxicity generally increases with the degree of chlorination.

Thiourea: This compound is also toxic to aquatic life, with potential for long-lasting effects in aquatic environments. hillbrothers.comchemos.deilo.org

The combined presence of the highly toxic trichlorophenyl group and the thiourea group suggests that this compound would likely exhibit significant toxicity to aquatic organisms.